Product packaging for Bunolol hydrochloride(Cat. No.:CAS No. 31969-05-8)

Bunolol hydrochloride

Cat. No.: B1668054
CAS No.: 31969-05-8
M. Wt: 327.8 g/mol
InChI Key: DNTDOBSIBZKFCP-UHFFFAOYSA-N
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Description

Evolution of Beta-Adrenergic Receptor Antagonists Research

The journey of beta-adrenergic receptor antagonists, commonly known as beta-blockers, marks a significant chapter in medicinal chemistry and pharmacology. The concept originated from the understanding of the physiological effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) on the sympathetic nervous system. Initial research in the mid-20th century led to the differentiation of adrenergic receptors into alpha and beta subtypes. This foundational work paved the way for the development of molecules that could selectively block the effects of adrenaline on the heart.

The first generation of beta-blockers, such as propranolol, were non-selective, meaning they blocked both β1 and β2 receptors. Subsequent research focused on developing cardioselective agents that primarily target β1 receptors in the heart, aiming to reduce potential side effects associated with β2 receptor blockade in the lungs. This led to the introduction of second-generation beta-blockers like atenolol (B1665814) and metoprolol. Further research has continued to refine these compounds, leading to third-generation beta-blockers with additional vasodilatory properties.

Historical Context of Bunolol (B1668053) Hydrochloride Development

Bunolol emerged from the intensive research efforts to develop new beta-adrenergic blocking agents. As a non-selective beta-blocker, it shares structural similarities with other aryloxypropanolamine beta-blockers. mdpi.com A key area of research in the development of bunolol and related compounds has been the synthesis of its enantiomers. nih.gov

Bunolol exists as a racemic mixture of two stereoisomers, the (R)- and (S)-enantiomers. ontosight.ai Research demonstrated that the levorotatory (S)-enantiomer, levobunolol (B1674948), is significantly more potent in its beta-blocking activity than the dextrorotatory (d)-enantiomer. fda.gov In fact, levobunolol is reported to be over 60 times more potent than its dextro isomer in its beta-blocking activity. fda.gov This discovery was pivotal and directed the focus of much of the subsequent research and clinical application towards the use of the pure L-isomer, levobunolol hydrochloride. wikipedia.orgtaylorandfrancis.com

The synthesis of this compound has been a subject of considerable academic investigation. Early methods involved the reaction of 5-hydroxy-3,4-dihydro-1(2H)-naphthalenone with epichlorohydrin (B41342), followed by a reaction with tert-butylamine. researchgate.net More recent research has explored more efficient and stereoselective synthesis routes.

A significant advancement has been the development of chemo-enzymatic processes for the synthesis of (RS)-, (R)-, and (S)-bunolol. nih.gov These methods employ lipases for the enantioselective kinetic resolution of intermediates, offering a more effective route to obtaining the desired enantiomer with high purity. nih.gov For instance, one chemo-enzymatic process reported an enantiomeric excess of 98% with a 35% yield. nih.gov Another patented method for preparing levothis compound involves the substitution reaction of S-1-tert-butyl-epoxy methylamine (B109427) with 5-hydroxy-1-tetralone, which is reported to achieve a yield of 87.3% and an enantiomeric excess value of over 99%. google.com

Synthesis Method Key Features Reported Outcome
Chemical Synthesis Reaction of 5-hydroxy-3,4-dihydro-1(2H)-naphthalenone with epichlorohydrin and tert-butylamine. researchgate.netProduces a racemic mixture of bunolol.
Chemo-enzymatic Synthesis Utilizes lipases for enantioselective kinetic resolution of intermediates. nih.govEnantiomeric excess of 98% and a 35% yield. nih.gov
Patented Enantioselective Process Substitution reaction of S-1-tert-butyl-epoxy methylamine with 5-hydroxy-1-tetralone. google.comYield of 87.3% and an ee value over 99%. google.com

Contemporary Research Paradigms for Beta-Blocker Compounds

Modern research into beta-blocker compounds continues to evolve, with several key paradigms shaping the field. One area of focus is the development of drugs with enhanced receptor selectivity and tailored pharmacological profiles. This includes research into compounds with additional properties, such as antioxidant effects or the ability to modulate other signaling pathways.

Another significant research direction is the investigation of the stereoselective effects of beta-blockers. As exemplified by bunolol, the different enantiomers of a chiral drug can have vastly different pharmacological activities and metabolic fates. nih.govmdpi.com Contemporary analytical techniques, such as high-performance liquid chromatography on chiral stationary phases, have enabled detailed studies of the pharmacokinetics of individual enantiomers. nih.gov

Furthermore, there is ongoing research into novel mechanisms of action. This includes the exploration of allosteric modulators of beta-adrenergic receptors, which bind to a site distinct from the endogenous catecholamine binding site and can offer a different mode of receptor modulation.

The primary mechanism of action of this compound is the competitive, non-selective blockade of beta-1 and beta-2 adrenergic receptors. ontosight.aipatsnap.com This action inhibits the effects of catecholamines, leading to a reduction in heart rate and cardiac contractility. ontosight.ai In the eye, the blockade of beta-2 receptors in the ciliary body is thought to decrease the production of aqueous humor. wikipedia.org Research has also indicated that levobunolol may have a minor effect on increasing the outflow of aqueous humor. patsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26ClNO3 B1668054 Bunolol hydrochloride CAS No. 31969-05-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTDOBSIBZKFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953855
Record name 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
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Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31969-05-8, 27912-14-7
Record name Bunolol hydrochloride
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Record name Bunolol hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name levobunolol hydrochloride
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Record name 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUNOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0Q9J8634Z
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Pharmacological Investigations of Bunolol Hydrochloride

Elucidation of Mechanism of Action

The primary mechanism by which bunolol (B1668053) hydrochloride exerts its therapeutic effect is through its interaction with beta-adrenergic receptors and the subsequent influence on aqueous humor dynamics.

Beta-Adrenergic Receptor Binding and Selectivity Profiling

Bunolol hydrochloride is characterized as a potent, non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors with comparable efficacy. drugbank.comnih.gov The levorotatory isomer, levobunolol (B1674948), is the pharmacologically active component, demonstrating significantly greater activity than its dextrorotatory counterpart. wikipedia.org Research indicates that levothis compound has an IC50 of 48 μM for beta-adrenergic receptors. selleck.co.jpselleckchem.com Its non-selective nature is a key feature, as β2-receptors are predominant in the ciliary body, the site of aqueous humor production. wikipedia.org By blocking these receptors, bunolol inhibits the actions of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). nih.govrevespcardiol.org

Table 1: Beta-Adrenergic Receptor Binding Profile of this compound

Receptor Subtype Activity Potency (IC50) Reference
Beta-1 (β1) Antagonist 48 μM selleck.co.jpselleckchem.com

Effects on Aqueous Humor Dynamics and Secretion Mechanisms

The principal ocular hypotensive effect of this compound is achieved by reducing the production of aqueous humor. drugbank.comnih.govontosight.ai Aqueous humor is a clear fluid that fills the anterior and posterior chambers of the eye, and its constant production and drainage are crucial for maintaining normal intraocular pressure. mdpi.com The formation of aqueous humor involves three processes: diffusion, ultrafiltration, and active secretion, with active secretion by the ciliary epithelium being the primary contributor. mdpi.comopenophthalmologyjournal.com

This compound acts on the ciliary body to suppress the rate of aqueous humor inflow. nih.gov Studies have demonstrated that topical application of levobunolol can decrease aqueous humor flow by approximately 29%. nih.gov This reduction in aqueous humor production is the main mechanism responsible for lowering IOP. nih.gov While the primary effect is on production, some research suggests a potential minor enhancement of outflow, though this is not its main mechanism of action. ontosight.ai

Intracellular Signaling Pathway Modulation Research

The blockage of beta-adrenergic receptors by this compound directly impacts intracellular signaling pathways. Beta-adrenergic receptors are G protein-coupled receptors (GPCRs). revespcardiol.orgresearchgate.net When activated by agonists like catecholamines, these receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). revespcardiol.orgnih.gov

This compound, as an antagonist, competitively binds to these receptors and prevents this cascade. revespcardiol.org The reduction in aqueous humor production is believed to be a direct consequence of blocking the catecholamine-stimulated increase in cAMP concentrations within the ciliary processes. drugbank.com This modulation of the cAMP pathway is a central element in the drug's mechanism for lowering intraocular pressure.

Pharmacodynamics Studies of this compound

Pharmacodynamic studies have focused on quantifying the ocular hypotensive effects of this compound and assessing its systemic impact.

Ocular Hypotensive Efficacy Research

Clinical research has consistently demonstrated the efficacy of this compound in lowering elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. nih.govnih.gov In comparative studies, 0.5% levobunolol administered once daily was shown to produce a mean decrease in IOP of 5.6 mm Hg, which equates to a 23% reduction from baseline. nih.gov Another study found that 0.25% levobunolol instilled once daily resulted in a significant IOP reduction in 72% of patients, with an average IOP decrease of 24%. nih.gov

Table 2: Ocular Hypotensive Efficacy of Levothis compound

Concentration Dosing Frequency Mean IOP Reduction (mm Hg) Mean IOP Reduction (%) Patient Population Reference
0.5% Once Daily 5.6 23 Open-angle glaucoma or ocular hypertension nih.gov

Systemic Pharmacodynamic Effects Analysis

Although administered topically to the eye, this compound can be absorbed systemically and produce pharmacodynamic effects in other parts of the body. wikipedia.orgdrugs.com As a non-selective beta-blocker, it can affect the cardiovascular and pulmonary systems. drugbank.compharmacompass.com

Systemic absorption can lead to a decrease in heart rate and blood pressure. drugbank.comnih.gov While clinical studies on the ocular formulation have reported minimal changes in these parameters in the study populations, the potential for systemic effects is a recognized aspect of its pharmacodynamic profile. nih.gov The systemic effects are a direct extension of its beta-blocking mechanism of action on β1-receptors in the heart and β2-receptors in the vasculature and bronchial smooth muscle. drugbank.comwikipedia.org

Receptor Occupancy and Functional Response Correlation

The pharmacological activity of this compound, a non-selective beta-adrenergic antagonist, is intrinsically linked to its interaction with beta-adrenergic receptors (β-adrenoceptors). nih.gov The relationship between the extent of receptor binding (occupancy) and the resulting physiological effect (functional response) is a cornerstone of its mechanism of action. This compound's active l-isomer, levobunolol, is primarily responsible for its therapeutic effects. clinicalgate.com

Investigations into bunolol's receptor binding characteristics reveal its high affinity for β-adrenoceptors. Receptor binding assays, which measure the displacement of a radiolabeled ligand (like ³H-dihydroalprenolol) by the drug, are used to quantify this affinity. nih.gov Studies on homogenates from rat lung tissue have determined the dissociation constant (K_D) for levobunolol, a measure of the concentration at which 50% of the receptors are occupied at equilibrium. These studies showed K_D values of 0.8 nmol/l at 20°C and 2.1 nmol/l at 37°C. nih.gov The displacement of the radioligand by levobunolol occurred in a homogeneous manner, which is indicative of its non-selectivity between β₁ and β₂-adrenoceptor subtypes. nih.gov Furthermore, its principal metabolites, dihydrolevobunolol (B1230929) and hydroxylevobunolol, were found to have similar high-affinity K_D values. nih.gov Another study identified an IC₅₀ value—the concentration required to inhibit 50% of the specific binding—of 48 μM for levobunolol. selleck.co.jp

Receptor Binding Affinity of Levobunolol
ParameterValueConditionTissue SourceCitation
K_D0.8 nmol/l20°CRat Lung Homogenates nih.gov
K_D2.1 nmol/l37°CRat Lung Homogenates nih.gov
IC₅₀48 μMNot SpecifiedNot Specified selleck.co.jp

The functional response to this receptor occupancy is characterized by competitive antagonism. As an antagonist, bunolol binds to β-adrenoceptors but does not activate them, thereby blocking the action of endogenous catecholamines like epinephrine and norepinephrine. nih.govdrugbank.com The potency of such a competitive antagonist is quantified using the pA₂ value, which is derived from a Schild plot analysis. uam.esnih.gov The pA₂ is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response observed in the absence of the antagonist. uam.es A linear Schild plot with a slope of 1.0 is the hallmark of competitive antagonism, and the intercept on the x-axis provides the pA₂ value, which theoretically equals the antagonist's dissociation constant (pK_B). uam.essemanticscholar.org

The correlation between bunolol's receptor occupancy and its functional response is direct and predictable for a competitive antagonist. Its high, non-selective affinity for both β₁ and β₂ receptors ensures significant occupancy at therapeutic concentrations. clinicalgate.comnih.gov This high level of receptor occupancy translates into a potent functional blockade of the receptors. For instance, after ocular administration, bunolol demonstrated a 52-58% beta-blocking activity in plasma, a direct measure of its systemic functional response. sci-hub.ru This blocking activity is accounted for by its high binding affinity for both β₁- and β₂-adrenergic receptors. sci-hub.ru The clinical outcome of this receptor blockade is a reduction in intraocular pressure (IOP) by approximately 25-40% from baseline in patients with or without glaucoma, which is a key therapeutic functional response. drugbank.com The non-cardioselective nature of levobunolol, showing significant affinity for both β₁ and β₂ receptors, underlies its robust IOP-lowering effect. clinicalgate.com

Functional Response Data for Bunolol
ParameterValueSystem/AssayCitation
Plasma Beta-Blocking Activity52-58%Post-ocular administration sci-hub.ru
Reduction in Mean IOP25-40%Clinical measurement drugbank.com

Pharmacokinetics and Drug Disposition of Bunolol Hydrochloride

Absorption and Bioavailability Studies

Ocular Absorption Kinetics Research

Following topical administration to the eye, bunolol (B1668053) hydrochloride rapidly penetrates the cornea. wikipedia.org Studies in rabbits with a radiolabeled form of the drug showed that high levels of radioactivity were present in all tissues of the anterior segment of the eye within 15 minutes of instillation, reaching maximum levels in most tissues at 30 minutes. hres.ca The highest concentrations were observed in the cornea and iris. hres.ca

Once it passes the cornea, the compound reaches the aqueous humor, the fluid filling the front part of the eye. wikipedia.orgnih.gov The half-life of the topically applied compound in rabbit eyes was found to be approximately 60 to 90 minutes. hres.cadrugs.com The drug's effect, which is related to its presence in the eye, begins within an hour and peaks between two and six hours. bausch.comwikipedia.org

Ocular Absorption and Distribution Timeline in Rabbits
Time PointObservationReference Tissue
15 minutesRadioactivity first observedAnterior segment tissues
30 minutesMaximal radioactivityMost anterior segment tissues
60-90 minutesHalf-life of eliminationOcular tissues

Systemic Absorption and Distribution Investigations

Although applied locally to the eye, bunolol hydrochloride can be absorbed into the systemic circulation. hres.cabausch.com This can occur when the drug drains through the nasolacrimal duct and is absorbed by the nasal mucosa. wikipedia.org

When administered orally in human studies, bunolol is well-absorbed, with peak plasma levels achieved within one hour. hres.cahres.canih.gov Following oral administration in animal studies, the majority of the compound is excreted renally, indicating good absorption. hres.ca For instance, in mice, 85% of the administered radioactivity was found in the urine within two days. hres.ca In rats, 60% was excreted in four days, and in dogs, 54-75% was recovered within 72 hours. hres.ca While the bioavailability from an ophthalmic dose is lower than an oral dose, some systemic exposure is expected.

Metabolism and Biotransformation Pathways of this compound

Bunolol undergoes significant metabolism in both the eye and the liver. hres.canih.govresearchgate.net

Identification of Active Metabolites (e.g., Dihydrobunolol)

The primary and most significant metabolic pathway for bunolol is its reduction to dihydrobunolol. hres.canih.gov This metabolite is not an inactive byproduct; it is an active metabolite with beta-adrenoceptor antagonist properties similar in potency to the parent compound, bunolol (specifically, dihydrolevobunolol (B1230929) is as active as levobunolol). wikipedia.orghres.canih.gov This conversion happens rapidly after administration. In studies of oral administration in humans, peak plasma levels of both bunolol and its active metabolite, dihydrobunolol, were observed at one hour. nih.gov

Ocular Metabolic Pathways Characterization

Metabolism of bunolol occurs within the ocular tissues themselves. wikipedia.orgnih.gov The cornea is a primary site for the conversion of bunolol to dihydrobunolol. nih.gov Research has shown that this metabolic process is pH-dependent and saturable. nih.gov In vitro studies using rabbit corneas demonstrated that the formation of dihydrobunolol increased as the pH of the incubation fluid was raised from 5.3 to 8.3. nih.gov

The enzyme system responsible for this reduction in the cornea can become saturated. nih.gov The kinetic parameters for this conversion at pH 7.4 were determined to be:

Vmax: 13.2 nmol/min/gm of cornea

Km: 1.48 mM

After topical application, dihydrobunolol can become the major drug-related species found in the cornea, aqueous humor, and iris-ciliary body. nih.gov More recent research has identified a multitude of other metabolites in ocular tissues, including an acetyl conjugate of levobunolol (B1674948), suggesting that ocular metabolism is more complex than previously understood and involves non-CYP pathways. researchgate.netnih.govnovartis.com

Hepatic and Systemic Metabolic Pathways Analysis

When bunolol is absorbed systemically, it is subject to extensive hepatic (liver) metabolism. hres.cadrugs.com The primary pathway is the same as in the eye: the reduction to dihydrobunolol. hres.ca Following oral administration in humans, bunolol has a plasma half-life of about six hours, while its active metabolite, dihydrobunolol, has a slightly longer half-life of approximately seven hours. hres.cahres.ca

Beyond this primary reduction, both bunolol and dihydrobunolol undergo further biotransformation, primarily through conjugation. nih.gov Studies have identified and quantified several compounds in human plasma after oral administration, including bunolol glucuronide, bunolol sulfate, and dihydrobunolol glucuronide. nih.gov The elimination of these metabolites is mainly through the kidneys into the urine. wikipedia.orgnih.gov

Plasma Half-Lives of Bunolol and its Metabolites After Oral Administration
CompoundPlasma Half-Life (hours)
Bunolol6.1 ± 0.3
Dihydrobunolol7.1 ± 0.5
Bunolol glucuronide9.1 ± 1.9
Bunolol sulfate17.4 ± 2.5
Dihydrobunolol glucuronide7.7 ± 0.8

Recent in vitro studies comparing ocular and liver metabolism have shown that the liver may be a poor surrogate for the eye in metabolic studies, as the rate and extent of metabolism, as well as the specific metabolites formed, can differ significantly between the two tissues. researchgate.netnih.gov

Enzymatic and Non-Enzymatic Metabolic Contribution Assessment

The metabolism of bunolol is a complex process primarily driven by enzymatic pathways. The main metabolite formed is dihydrobunolol, a compound that retains biological activity. novartis.comsci-hub.se In vitro studies using rat, rabbit, and human ocular and liver S9 fractions have been instrumental in elucidating the metabolic pathways of levobunolol, the pharmacologically active levo-enantiomer of bunolol. nih.gov

Research indicates that the metabolism of levobunolol is predominantly mediated by non-cytochrome P450 pathways. nih.gov A significant enzymatic contribution comes from carbonyl reductases, which are key in the conversion of levobunolol to dihydrolevobunolol. nih.gov One study identified sixteen distinct metabolites of levobunolol in vitro, many of which had not been previously reported. This extensive metabolic profile underscores the significant role of enzymatic processes in the biotransformation of bunolol. novartis.com Among the newly identified metabolites was a direct acetyl conjugate of levobunolol, which was observed in all tested ocular and liver fractions. novartis.com

While the metabolism is clearly enzyme-driven, the precise quantitative contribution of enzymatic versus potential minor non-enzymatic degradation pathways has not been explicitly delineated in the reviewed literature. However, the complexity and number of metabolites formed strongly suggest that enzymatic processes are the overwhelming contributors to bunolol's metabolism.

Stereoselective Metabolism Research

This compound is a racemic mixture containing two enantiomers: the levo (-) and dextro (+) forms. researchgate.net Research has demonstrated a high degree of stereoselectivity in the pharmacological activity of bunolol, with the levo-enantiomer, levobunolol, being approximately 60 times more potent in its beta-blocking activity than the dextro-enantiomer. researchgate.net Consequently, the commercially available ophthalmic preparations utilize the pure levo-isomer, levothis compound. researchgate.net

This significant difference in potency has led to a research focus primarily on the metabolism of levobunolol. Studies on the metabolism of l-bunolol have identified several metabolites in human plasma and urine, including bunolol glucuronide, bunolol sulfate, dihydrobunolol, and dihydrobunolol glucuronide. nih.gov The metabolic pathways of d-bunolol have not been as extensively studied, given its much lower pharmacological activity. The preferential use and study of levobunolol implicitly highlight the stereoselective nature of bunolol's pharmacology and, by extension, the focus of its metabolic research.

The table below summarizes the identified plasma metabolites of l-bunolol and their estimated plasma half-lives, illustrating the metabolic profile of the clinically relevant enantiomer.

MetabolitePlasma Half-life (hours, ±S.D.)
l-Bunolol6.1 ± 0.3
Bunolol glucuronide9.1 ± 1.9
Bunolol sulfate17.4 ± 2.5
Dihydrobunolol7.1 ± 0.5
Dihydrobunolol glucuronide7.7 ± 0.8
Data from a study in humans after a single oral dose of 3H-labeled l-bunolol. nih.gov

Excretion Pathways and Clearance Mechanisms Research

The primary route of elimination for bunolol and its metabolites is through renal excretion. sci-hub.se Following administration, a majority of the drug is excreted in the urine. sci-hub.se In a study involving orally administered radiolabeled l-bunolol in humans, approximately 78% of the administered radioactivity was recovered in the urine within four days, with only about 3% found in the feces. nih.gov This indicates that renal clearance is the principal mechanism for the removal of bunolol and its biotransformation products from the body.

The clearance of bunolol involves both glomerular filtration and active tubular secretion. unil.chjci.org The parent drug and its various metabolites, including glucuronide and sulfate conjugates, are eliminated from the plasma via these renal processes. nih.gov The identification of these conjugated metabolites in plasma and their subsequent excretion in urine highlights the role of Phase II metabolic reactions in facilitating the clearance of bunolol. nih.gov

Tissue Distribution Profiling, including Ocular Tissues

Following topical administration, this compound is rapidly absorbed and distributed into ocular tissues. sci-hub.se Studies in rabbits have provided detailed insights into the intraocular distribution of the drug. Upon topical application to the rabbit eye, bunolol is transformed into a single metabolite, dihydrobunolol, within the ocular tissues. sci-hub.se

The distribution of bunolol within the eye is not uniform. Research comparing albino and pigmented rabbits revealed significantly higher concentrations of bunolol in the choroid/retina, iris, and ciliary body of pigmented rabbits. ualberta.ca The drug also persisted for a longer duration in these tissues in pigmented rabbits. ualberta.ca This suggests that melanin binding may play a role in the ocular distribution and retention of bunolol. No significant differences in drug levels were observed in the cornea or conjunctiva between the two types of rabbits. ualberta.ca

The table below presents a summary of the half-life of bunolol in specific ocular tissues of albino rabbits, demonstrating its persistence in these structures.

Ocular TissueHalf-life (hours)
Aqueous Humor~1.26
Ciliary Body~1.63
Data from a study in albino rabbits following topical administration. sci-hub.se

This targeted distribution to key ocular structures, such as the ciliary body, is relevant to its therapeutic effect in reducing intraocular pressure.

Preclinical Research and Experimental Models

In Vitro Pharmacological Characterization

In vitro studies are fundamental in determining the direct interaction of a compound with its biological targets and its ability to permeate relevant tissues. For bunolol (B1668053) hydrochloride, these studies have focused on its affinity for adrenergic receptors, its functional cellular impact, and its capacity to cross the corneal barrier.

Bunolol hydrochloride is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 subtypes. wikipedia.orgrxlist.comfda.gov The active component, levobunolol (B1674948), is noted to be approximately 60 times more potent in its beta-blocking activity than its dextro isomer. rxlist.comfda.govhres.ca

Receptor binding assays using radioligands are employed to quantify the affinity of a drug for its receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Studies have demonstrated that levobunolol possesses a high affinity for both β1 and β2 adrenoceptors. However, the precise affinity and selectivity can vary depending on the tissue and species used in the experimental model.

For instance, a study utilizing a radioreceptor assay determined the Ki values for levobunolol to be 0.39 nM for β1 receptors and 0.36 nM for β2 receptors, indicating potent and nearly equipotent binding to both subtypes in that model. In contrast, another investigation in guinea pig heart (predominantly β1) and lung (predominantly β2) tissues reported IC50 values of 42 nM and 0.3 nM, respectively. nih.gov This latter finding suggests a significant selectivity (140-fold) for the β2 receptor in this specific preclinical model. nih.gov These differing results underscore the importance of the experimental system in characterizing receptor interaction.

Receptor SubtypeAnimal Model TissueReported Affinity Value
β1-adrenoceptor Guinea Pig HeartIC50: 42 nM nih.gov
β2-adrenoceptor Guinea Pig LungIC50: 0.3 nM nih.gov

This table presents data on the binding affinity of levobunolol for β1 and β2 adrenoceptors from a preclinical study.

Cell-based functional assays are used to assess the biological response elicited by a drug following receptor binding. For a β-blocker like this compound, these assays typically measure the drug's ability to antagonize the effects of a β-agonist, such as isoproterenol. The activation of β-adrenergic receptors by an agonist leads to the stimulation of the enzyme adenylate cyclase, which in turn increases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org

As an antagonist, this compound competitively binds to β-receptors and inhibits this agonist-induced cAMP production. wikipedia.org The potency of this antagonism can be quantified in cell-based systems, though specific IC50 or EC50 values from such functional assays for this compound are not widely reported in the available literature.

For any topically administered ophthalmic drug, the ability to permeate the cornea is paramount to its efficacy. The cornea presents a complex, multi-layered barrier to drug absorption. Ex vivo corneal permeation models, often using excised corneas from animals such as rabbits or pigs mounted in diffusion chambers (e.g., Ussing or Franz cells), are standard preclinical tools to study this process. nih.govunipr.itnih.gov

Studies on levobunolol using isolated corneas from pigmented rabbits have provided key insights into its permeation characteristics. nih.gov This research identified that the rate-limiting barrier to the transcornal flux of levobunolol resides within the outermost two to three layers of the corneal epithelium. nih.gov The integrity of these superficial epithelial cell tight junctions is crucial in controlling the drug's passage.

The influence of formulation excipients on this permeation has also been investigated. For example, the preservative benzalkonium chloride was found to disrupt the integrity of these outer layers, which significantly enhanced the transcorneal flux of levobunolol to a level comparable to that seen in a cornea with the epithelium completely removed. nih.gov Conversely, EDTA, which acts on the tight junctions, was found to reduce the flux of levobunolol. nih.gov

Experimental ModelKey Findings
Isolated Pigmented Rabbit Cornea (Modified Ussing Chamber)The outermost 2-3 layers of the corneal epithelium constitute the rate-limiting barrier to permeation. nih.gov
Benzalkonium chloride enhances transcorneal flux by disrupting the outer epithelial layers. nih.gov
EDTA reduces transcorneal flux. nih.gov

This table summarizes key findings from ex vivo corneal permeation studies of levobunolol.

In Vivo Animal Model Investigations

In vivo studies in animal models are essential to evaluate the physiological effects of a drug in a complete biological system, providing data on both therapeutic efficacy and potential systemic consequences.

The primary therapeutic effect of this compound is the reduction of intraocular pressure (IOP). This ocular hypotensive efficacy has been evaluated in various animal models of glaucoma. Common experimental models include inducing ocular hypertension in rabbits by injecting alpha-chymotrypsin into the posterior chamber or through the prolonged topical administration of corticosteroids. arvojournals.orgnih.govnih.gov These models simulate the elevated IOP characteristic of human glaucoma.

In such models, topically applied β-blockers are a standard positive control and have been shown to be highly effective. arvojournals.org this compound, as a potent non-selective β-blocker, effectively lowers both normal and elevated IOP in animals. hres.cadrugbank.com The mechanism is primarily through the reduction of aqueous humor production. wikipedia.orghres.ca The onset of action in animal models is typically observed within one hour, with a maximal effect occurring between two and six hours. hres.ca The IOP-lowering effect is comparable to that of other non-selective β-blockers like timolol (B1209231). drugbank.com

When administered topically to the eye, ophthalmic drugs can be absorbed into the systemic circulation and elicit effects on other organ systems. For β-blockers, the primary systemic concern is their impact on cardiovascular and pulmonary function. rxlist.com Preclinical animal models, particularly dogs and cats, are used to investigate these potential systemic hemodynamic effects.

Studies in healthy, conscious dogs have demonstrated that topical administration of levobunolol can lead to systemic absorption sufficient to cause cardiovascular changes. A significant decrease in heart rate (bradycardia) has been observed following its application. scielo.brnih.gov However, in these normotensive animal models, the effect on blood pressure is often minimal or insignificant. scielo.br Similar bradycardic effects have also been noted in studies involving healthy cats. scielo.br These findings in preclinical animal models are crucial for predicting potential systemic effects.

Animal ModelRoute of AdministrationHemodynamic ParameterObserved Effect
Healthy Beagle DogsTopical OcularHeart RateSignificant decrease (bradycardia) scielo.brnih.gov
Healthy Beagle DogsTopical OcularBlood PressureMinimal to no significant change scielo.br
Healthy CatsTopical OcularHeart RateSignificant decrease (bradycardia) scielo.br

This table summarizes the systemic hemodynamic effects observed in animal models following the topical ocular administration of levobunolol.

Ocular Distribution and Disposition in Animal Eyes (e.g., Rabbit Eye)

Following topical administration to albino rabbits, this compound is rapidly absorbed and distributed throughout the ocular tissues. Once inside the eye, it is metabolized to a single active metabolite, dihydrobunolol. nih.gov Studies investigating the disposition of bunolol have determined its half-life to be approximately 1.26 hours in the aqueous humor and 1.63 hours in the ciliary body. Research has shown no significant accumulation of the drug during a four-day period of twice-daily dosing. nih.gov

The ocular distribution of bunolol has been compared between albino and pigmented rabbits. After the administration of a 50 microL instillation of this compound, significantly higher drug concentrations were observed in the choroid/retina, iris, and ciliary body of pigmented rabbits compared to albino rabbits. nih.gov Furthermore, the drug persisted for a longer duration in these tissues in pigmented rabbits. nih.gov This phenomenon is attributed to the binding of bunolol to melanin granules in the pigmented tissues of the eye. However, no statistically significant differences in drug levels were noted in the cornea or conjunctiva between the two types of rabbits. nih.gov The majority of the drug is ultimately excreted in the urine following either ocular or intravenous administration. nih.gov

Table 1: Ocular Distribution of Bunolol in Albino vs. Pigmented Rabbits

Ocular Tissue Drug Level Comparison (Pigmented vs. Albino) Drug Persistence Comparison (Pigmented vs. Albino)
Choroid/Retina Significantly Higher Longer
Iris Significantly Higher Longer
Ciliary Body Significantly Higher Longer
Cornea No Significant Difference Not Reported
Conjunctiva No Significant Difference Not Reported

Table 2: Pharmacokinetic Parameters of Bunolol in Albino Rabbit Eyes

Ocular Compartment Half-Life (t½)
Aqueous Humor ~1.26 hours
Ciliary Body ~1.63 hours

Toxicological and Safety Assessments in Preclinical Studies

Ocular Irritation and Local Tolerance Studies

Specific preclinical studies detailing the ocular irritation and local tolerance of this compound in animal models are not extensively available in publicly accessible literature. However, the standard approach to evaluating the local tolerance of ophthalmic drugs involves preclinical testing in animal models, most commonly rabbits, to assess any potential for irritation or damage to the ocular surface and internal structures. These studies are designed to distinguish between the physical effects of administration and the toxicological or pharmacodynamic effects of the compound.

Typically, ocular tolerance studies involve single or repeated dose administration to the eye. europa.eu Assessments include examinations of various ocular tissues, such as the cornea, conjunctiva, and iris, as well as the lens and vitreous body. europa.eu Parameters such as redness, swelling, and discharge are macroscopically observed, and microscopic histological examinations may also be performed.

Systemic Toxicity and Organ System Effects

Preclinical studies have been conducted to evaluate the chronic systemic toxicity and carcinogenicity of levobunolol, the levo isomer of bunolol, in mice and rats. These studies provide insights into the potential systemic effects of this compound following long-term exposure.

In an 80-week study in Swiss mice, levobunolol was administered in the diet at doses of 0, 12, 50, and 200 mg/kg/day. The primary finding was the presence of uterine leiomyomas in 4 out of 50 female mice in the highest dose group (200 mg/kg). This finding was not observed in the lower dose groups or the control group. The incidences of other tumor types were comparable across all groups.

A two-year study in Wistar rats involved dietary administration of levobunolol at doses of 0, 0.5, 2, 5, 30, and 180 mg/kg/day. Key findings from this study included a significant suppression of body weight gain at doses of 5, 30, and 180 mg/kg. In the high-dose group, a brown discoloration of the perianal fur and a steel-gray discoloration of hairless skin were observed. Furthermore, a generalized steel-gray discoloration of internal organs and tissues was noted in the 30 and 180 mg/kg groups. No other significant differences were evident between the treated and control groups.

Table 3: Summary of Chronic Toxicity Findings for Levobunolol in Rodents

Species Duration Dose Levels (mg/kg/day) Key Findings
Swiss Mice 80 weeks 0, 12, 50, 200 Uterine leiomyomas in 4/50 females at 200 mg/kg. No other significant tumor incidences.
Wistar Rats 2 years 0, 0.5, 2, 5, 30, 180 Significant body weight gain suppression at ≥ 5 mg/kg. Discoloration of fur, skin, and internal organs at ≥ 30 mg/kg.

Clinical Research and Therapeutic Efficacy

Clinical Efficacy Trials Analysis

Intraocular Pressure Reduction in Open-Angle Glaucoma and Ocular Hypertension

Clinical studies have consistently affirmed the efficacy of bunolol (B1668053) hydrochloride in significantly reducing intraocular pressure in patients diagnosed with open-angle glaucoma or ocular hypertension. The onset of action is typically detected within one hour of administration, with the maximum hypotensive effect occurring between two and six hours hres.cabausch.com.

In a three-month, double-masked study involving patients with chronic open-angle glaucoma or ocular hypertension, both 0.5% and 1% concentrations of levobunolol (B1674948) (the levo isomer of bunolol) produced an average IOP reduction of approximately 9.0 mm Hg, compared to a minimal 0.5 mm Hg reduction in the vehicle-treated group nih.gov. Other controlled clinical studies of up to two years in duration found that 0.5% levobunolol resulted in mean IOP decreases from baseline ranging between 6.87 mm Hg and 7.81 mm Hg hres.cabausch.com. Similarly, studies with 0.25% levobunolol demonstrated mean decreases from baseline of 5.1 mm Hg to 5.4 mm Hg bausch.com. A preliminary evaluation showed that a 1% dosage could produce a maximal mean decrease of up to 12.0 mm Hg at six hours post-instillation hres.ca.

The following table summarizes the intraocular pressure reduction observed in various clinical trials.

Study DurationBunolol HCl ConcentrationMean IOP Reduction from Baseline (mm Hg)Percentage of Patients with Controlled IOP
3 Months0.5% and 1%~9.0N/A
Up to 2 Years0.5%6.87 - 7.81~80% hres.cabausch.com
Up to 12 Months0.25%5.1 - 5.464% - 70% bausch.com
Open-label Study0.25% (once daily)5.972% bausch.com

Comparative Clinical Effectiveness Studies (e.g., vs. Timolol)

Bunolol hydrochloride's performance has been frequently benchmarked against other beta-blockers, most notably timolol (B1209231). Multiple double-masked, randomized studies have concluded that this compound is as effective as timolol in lowering intraocular pressure nih.govnih.govnih.govcolab.wsdrugs.com.

When compared to the cardioselective beta-blocker betaxolol (B1666914), levobunolol has shown significantly greater IOP reduction. A three-month investigation comparing 0.25% and 0.5% levobunolol with 0.5% betaxolol found that from a baseline of approximately 25 mmHg, levobunolol produced mean reductions of 6.0 to 6.2 mmHg, whereas betaxolol achieved a reduction of 3.7 mmHg nih.gov. A 16-week study also concluded that both levobunolol and timolol produced a greater reduction in IOP than betaxolol researchgate.netsemanticscholar.org.

The table below provides a comparative overview of the clinical effectiveness of this compound against other beta-blockers.

Comparison DrugStudy DurationBunolol HCl ConcentrationComparison Drug ConcentrationOutcome on IOP Reduction
Timolol15 Months0.5% & 1%0.5%No significant difference; mean IOP decrease of 6.8-7.6 mm Hg for both nih.gov
Timolol2 Years0.5% & 1%0.5%Similar efficacy; both reduced IOP by approx. 27% (6-8 mm Hg) nih.gov
Timolol4 Years0.5% & 1%0.5%Equally effective; mean IOP reductions >8.8 mm Hg for both nih.gov
Betaxolol3 Months0.25% & 0.5%0.5%Levobunolol showed significantly greater reduction (6.0-6.2 mm Hg vs. 3.7 mm Hg) nih.gov
Betaxolol16 Weeks0.5%0.5%Levobunolol produced a greater reduction in IOP than betaxolol researchgate.net

Long-term Efficacy and Sustained Response Evaluation

The long-term therapeutic value of a glaucoma medication is contingent on its ability to provide a sustained reduction in intraocular pressure over extended periods. Clinical studies of up to four years have demonstrated that the ocular hypotensive effect of this compound is well-maintained hres.canih.gov.

In controlled clinical studies with a duration of up to two years, approximately 80% of subjects treated with 0.5% levobunolol twice daily had their intraocular pressure well-controlled hres.cabausch.com. The IOP-lowering effect was sustained throughout the study period nih.gov. An even longer study, lasting four years, compared levobunolol with timolol and found that both were equally effective in the long-term control of raised IOP, with significant reductions maintained throughout the trial nih.gov. This sustained response is crucial for the management of a chronic condition like glaucoma globalrx.com. The efficacy of this compound has been shown to be comparable to timolol without evidence of long-term drift, a phenomenon where the effectiveness of a drug decreases over time jkscience.org.

The following table summarizes findings on the long-term efficacy of this compound.

Study DurationBunolol HCl ConcentrationKey Finding on Sustained Response
Up to 2 Years0.5%IOP was well-controlled in approx. 80% of subjects throughout the study hres.cabausch.com.
2 Years0.5% & 1%The ocular-hypotensive effect was sustained and similar to that of timolol nih.gov.
Up to 4 Years0.5% & 1%Shown to be as safe and effective as timolol in the long-term control of raised IOP nih.gov.

Clinical Safety Profile and Adverse Event Research

Ocular Adverse Event Incidence and Characterization

The clinical safety profile of this compound with respect to ocular adverse events has been well-characterized through numerous trials. The most frequently reported side effects are local and transient in nature.

In clinical trials, transient ocular burning and stinging were the most common adverse events, reported in up to one in three patients bausch.com. Another common, though less frequent, ocular side effect was blepharoconjunctivitis, which occurred in up to one in twenty patients bausch.com. Other rarely reported ocular events include iridocyclitis hres.cabausch.comhres.ca. A small number of patients have also experienced decreased corneal sensitivity hres.cabausch.comhres.ca. Importantly, long-term comparative studies with timolol have not associated this compound with any significant ocular side effects nih.gov.

The table below details the incidence of ocular adverse events associated with this compound use.

Ocular Adverse EventReported Incidence
Transient Ocular Burning and StingingUp to 1 in 3 patients bausch.com
BlepharoconjunctivitisUp to 1 in 20 patients bausch.com
IridocyclitisRare hres.cabausch.comhres.ca
Decreased Corneal SensitivityNoted in a small number of patients hres.cabausch.comhres.ca

Systemic Adverse Event Mechanisms and Mitigation Strategies

As a non-selective beta-adrenergic receptor blocking agent, this compound can be absorbed systemically and elicit adverse effects in various organ systems. The mechanism behind these events is the blockade of beta-receptors in tissues outside the eye.

The most noted systemic effects are cardiovascular and respiratory. Decreases in heart rate and blood pressure have been reported in some patients hres.cabausch.comnih.govnih.gov. Beta-adrenergic blockade reduces cardiac output and can inhibit the necessary sympathetic stimulation in patients with compromised myocardial function hres.cabausch.com. A national analysis of the FDA's adverse event reporting system for beta-blockers used in glaucoma, including levobunolol, identified significant safety signals for bradycardia (slow heart rate) and complete atrioventricular block nih.gov.

In the respiratory system, beta-blockade in the bronchi and bronchioles leads to increased airway resistance due to unopposed parasympathetic activity hres.cabausch.com. This can be particularly dangerous for individuals with pre-existing bronchospastic diseases like asthma, potentially leading to bronchospasm or respiratory failure hres.ca. The FDA's adverse event analysis also found a significant signal for bronchospasm associated with this class of drugs nih.gov.

Other rarely reported systemic adverse effects include headache, transient ataxia, dizziness, lethargy, urticaria, and pruritus hres.cabausch.comhres.ca.

Mitigation strategies for these systemic adverse events are centered on understanding their underlying mechanism. The primary strategy is careful patient selection, avoiding the use of non-selective beta-blockers like this compound in patients with contraindications such as bronchial asthma, severe chronic obstructive pulmonary disease, sinus bradycardia, second or third-degree atrioventricular block, or overt cardiac failure.

Patient Tolerability and Compliance Factors

The degree to which a patient can tolerate a topical ophthalmic agent is a critical determinant of their adherence, or compliance, to the prescribed therapeutic regimen. For a chronic, often asymptomatic condition like glaucoma, where long-term treatment is necessary to prevent disease progression, factors affecting tolerability and compliance are of paramount importance. Research into this compound, primarily through its active levo-isomer levobunolol, has identified several key factors that influence its acceptance and consistent use by patients.

Tolerability is largely dictated by the incidence and severity of local and systemic adverse effects. While this compound is considered to be generally well-tolerated, certain patient experiences can significantly impact their willingness to continue therapy. nih.govhres.ca

Local Ocular Tolerability

The most immediate and frequently reported factors influencing patient tolerability are local ocular sensations upon instillation of the eye drops.

Stinging and Burning: Transient burning and stinging are the most common adverse events associated with the use of this compound. rxlist.com Clinical trial data indicates that up to 1 in 3 patients may experience these sensations. fda.gov While typically temporary, the discomfort can be a significant deterrent to consistent use for some individuals. patsnap.com

Other Ocular Events: Less frequently, patients may experience blepharoconjunctivitis (inflammation of the eyelid and conjunctiva), which has been reported in up to 1 in 20 patients. rxlist.comfda.gov Other reported local effects that can affect comfort and tolerability include eye pain, itching, redness, blurred vision, and a foreign body sensation in the eye. rxlist.comapollopharmacy.indrugs.comrxlist.com

The following table summarizes the incidence of key local adverse events that are primary factors in patient tolerability.

Adverse EventIncidence RateCitation
Transient Ocular Burning & StingingUp to 33% (1 in 3 patients) rxlist.comfda.gov
BlepharoconjunctivitisUp to 5% (1 in 20 patients) rxlist.comfda.gov

Systemic Tolerability

As a non-selective beta-adrenergic antagonist, this compound can be absorbed systemically and may produce effects on the cardiovascular system that influence patient tolerability. fda.gov The primary systemic effects noted in clinical studies are reductions in heart rate and blood pressure. hres.canih.gov While often minor, these changes can be a concern for patients, particularly the elderly or those with pre-existing cardiovascular conditions. hres.canih.gov

One long-term comparative study provided specific data on the mean changes in cardiovascular parameters, which are detailed in the table below.

Parameter0.5% Levobunolol1% Levobunolol0.5% Timolol (Comparator)Citation
Mean Heart Rate Decrease 4.6 beats/min6.4 beats/min3.4 beats/min hres.ca
Mean Systolic BP Decrease 0.7 mmHg1.8 mmHg2.2 mmHg hres.ca
Mean Diastolic BP Decrease 1.1 mmHg1.3 mmHg2.0 mmHg hres.ca

Discontinuation Due to Adverse Events

A direct measure of poor tolerability is the rate at which patients discontinue treatment due to adverse reactions. In comparative studies, the withdrawal rate for levobunolol was found to be equivalent to that of timolol. nih.gov

Long-Term Study Discontinuation: In a separate multi-center trial lasting four years, adverse events accounted for a total of 9.5% of patients withdrawing from the study across all treatment groups (0.5% levobunolol, 1% levobunolol, and 0.5% timolol). hres.ca

Compliance Factors

Patient compliance with glaucoma therapy is a complex issue influenced by the medication's tolerability, the complexity of the treatment regimen, and the patient's understanding of the disease. nih.govnih.gov For this compound, tolerability issues are a primary driver of compliance.

Impact of Local Side Effects: Ocular surface discomfort, such as the burning and stinging commonly associated with this compound, is a significant factor in patient dissatisfaction and subsequent non-compliance. patsnap.comnih.govresearchgate.net Patients who experience bothersome side effects are acknowledged to be at higher risk for poor adherence to their medication schedule. nih.govnih.gov

Systemic Effects and Patient Apprehension: The potential for systemic side effects, such as dizziness, fatigue, or cardiovascular changes, can cause patient anxiety and may lead to inconsistent use or premature cessation of the therapy. patsnap.comrxlist.com

Therapeutic Relationship: The relationship between the patient and physician plays a crucial role. Educating patients about potential side effects and management strategies can improve adherence. Conversely, a lack of understanding about the asymptomatic nature of glaucoma and the importance of consistent treatment to prevent vision loss can lead to poor compliance, especially if the treatment itself causes discomfort.

Medicinal Chemistry and Structure Activity Relationships of Bunolol Hydrochloride

Stereochemical Pharmacology of Bunolol (B1668053) Hydrochloride and its Isomers

Chirality is a fundamental aspect of the pharmacology of bunolol, as the molecule contains a stereocenter in the propanolamine side chain. This results in two enantiomers, the (S)-isomer and the (R)-isomer, which exhibit significantly different biological activities.

The beta-blocking activity of bunolol resides almost exclusively in the (S)-enantiomer, also known as levobunolol (B1674948). Research has consistently shown that levobunolol is substantially more potent than its corresponding (R)-enantiomer, or dextro-bunolol. The L-isomer (levobunolol) possesses a pharmacological activity that is more than 60 times greater than that of the D-isomer. wikipedia.org The receptor-blocking effect of levobunolol is 60 times stronger than that of its dextrorotary counterpart, while their direct myocardial inhibitory effects are the same. This significant difference in potency underscores the critical importance of stereochemistry in the interaction between the drug molecule and the beta-adrenergic receptor. The (S)-configuration of the hydroxyl group-bearing carbon in the side chain is essential for optimal affinity and blockade of the beta receptor. slideshare.net

Table 1: Comparative Activity of Bunolol Isomers

Isomer Common Name Relative Beta-Blocking Potency
(S)-(-)-Bunolol Levobunolol ~60x

Structure-Activity Relationship (SAR) Studies of Bunolol Derivatives

The pharmacological profile of bunolol and its derivatives is dictated by key structural features, a concept explained by Structure-Activity Relationship (SAR) studies. As an aryloxypropanolamine, bunolol's structure can be divided into three main parts: the aromatic ring system, the oxypropanolamine side chain, and the N-alkyl substituent.

Aromatic Ring: Bunolol possesses a 5,6,7,8-tetrahydronaphthalenone ring system. The nature and substitution pattern on the aromatic ring are primary determinants of beta-antagonistic activity and receptor selectivity. pharmacy180.com For many beta-blockers, substitutions at the para-position of a simple phenyl ring can confer selectivity for β1-receptors, but bunolol's fused ring structure contributes to its non-selective profile, allowing it to block both β1 and β2 receptors effectively. nih.gov

Oxypropanolamine Side Chain: This is a critical pharmacophore for beta-blockers. The ethereal oxygen link (-O-CH2-) is crucial for high antagonistic potency. pharmaguideline.com The hydroxyl (-OH) group on the second carbon of the propane chain is essential for binding to the receptor, and its stereochemistry is paramount. As noted, the (S)-configuration is significantly more active, suggesting a specific three-point attachment to the receptor involving the aromatic ring, the side-chain hydroxyl group, and the amine. slideshare.netpharmaguideline.com

Amine Group: For optimal beta-blocking activity, the amine must be a secondary amine. pharmaguideline.comscribd.com The substituent on the nitrogen atom plays a vital role in receptor affinity. Bulky alkyl groups, such as the tertiary-butyl group found in bunolol, are known to be important for potent beta-antagonistic activity. pharmaguideline.comnih.gov This bulky group is thought to fit into a hydrophobic pocket of the beta-adrenergic receptor, contributing to the strong binding and antagonist effect.

Table 2: Key SAR Features of Bunolol

Structural Moiety Feature Importance for Activity
Aromatic System Tetrahydronaphthalenone Ring Contributes to high, non-selective β-receptor affinity.
Side Chain Linkage Ethereal Oxygen (-O-) Confers high antagonistic potency.
Side Chain Core (S)-2-Hydroxypropyl Essential for receptor binding; S-isomer is ~60-100x more potent.
Amine Secondary Amine Optimal for activity; primary or tertiary amines are less effective.

Synthetic Methodologies for Bunolol Hydrochloride and Analogs

The synthesis of this compound, particularly the enantiomerically pure levobunolol, can be achieved through traditional chemical routes or more modern chemo-enzymatic approaches designed to control stereochemistry.

Traditional synthesis of racemic bunolol typically follows a pathway common to many aryloxypropanolamine beta-blockers. The general strategy involves two key steps:

Etherification: The phenolic precursor, 5-hydroxy-1-tetralone, is reacted with an electrophilic three-carbon synthon, most commonly epichlorohydrin (B41342), under basic conditions. This reaction forms an epoxide intermediate, 5-(oxiran-2-ylmethoxy)-3,4-dihydronaphthalen-1(2H)-one.

Aminolysis (Ring-Opening): The epoxide ring of the intermediate is subsequently opened by nucleophilic attack with tert-butylamine. This reaction yields the racemic (±)-bunolol.

The final step involves treating the bunolol free base with hydrochloric acid to form the more stable and water-soluble this compound salt. To produce the active L-isomer (levobunolol), this racemic mixture would require a subsequent chiral resolution step, which can be inefficient.

More direct asymmetric syntheses have been developed to avoid the resolution step. One patented method involves reacting 5-hydroxy-1-tetralone with a pre-formed chiral synthon, such as (S)-1-tert-butyl-epoxy methylamine (B109427), which introduces the correct stereochemistry directly. google.com This approach improves the regioselectivity of the reaction and results in a high yield and excellent optical purity of the final levobunolol product. google.com

Chemo-enzymatic methods leverage the high stereoselectivity of enzymes to create chiral intermediates, providing an efficient route to enantiomerically pure beta-blockers. While specific literature on the chemo-enzymatic synthesis of bunolol is limited, the established approaches for its analogs are directly applicable.

A common and effective strategy is the enzyme-catalyzed kinetic resolution of a racemic intermediate. For instance, a racemic chlorohydrin, prepared from 5-hydroxy-1-tetralone and epichlorohydrin, can be subjected to enzymatic acylation using a lipase, such as Candida antarctica lipase B (CALB). The enzyme selectively acylates one enantiomer (e.g., the (S)-chlorohydrin) to form an ester, leaving the other enantiomer (the (R)-chlorohydrin) unreacted. The ester and the unreacted alcohol can then be easily separated. The desired enantiomer can then be carried forward to synthesize levobunolol with high enantiomeric purity. This lipase-catalyzed kinetic resolution is a well-established key step in the synthesis of numerous optically active beta-blockers.

Design and Evaluation of Prodrugs and Analogues

The development of prodrugs and analogues of this compound has been a strategic area of research aimed at optimizing its therapeutic properties, particularly for its primary application in the management of glaucoma. Bunolol, a non-selective beta-adrenergic antagonist, effectively reduces intraocular pressure (IOP); however, modifications to its chemical structure have been explored to enhance its ocular bioavailability, duration of action, and receptor selectivity. This section delves into the medicinal chemistry principles guiding the design of these compounds and the pharmacological evaluation that determines their therapeutic potential.

The core structure of bunolol is an aryloxypropanolamine, a common pharmacophore for beta-blockers. nih.govslideshare.net Structure-activity relationship (SAR) studies for this class of compounds have established several key features that govern their interaction with beta-adrenergic receptors. slideshare.netpharmaguideline.com For optimal beta-blocking activity, the presence of a secondary amine with a bulky alkyl substituent, such as the tert-butyl group in bunolol, is crucial. slideshare.netnih.gov Furthermore, the hydroxyl group on the propanolamine side chain must possess the (S)-configuration for maximal receptor affinity. pharmaguideline.com In fact, the pharmacologically active component of bunolol is its levo-isomer, levobunolol. researchgate.net

Analogues of Bunolol

Further research into analogues has focused on modifying the aromatic ring and the N-alkyl substituent to modulate receptor selectivity and pharmacokinetic properties. For aryloxypropanolamine beta-blockers, substitutions on the aromatic ring are a primary determinant of β1-adrenergic receptor selectivity. slideshare.net While bunolol itself is non-selective, the design of analogues with specific substitutions could potentially confer cardioselectivity, which would be advantageous in minimizing systemic side effects. For instance, in other beta-blockers, para-substitution on the aromatic ring has been shown to favor β1-selectivity. nih.gov

The following table summarizes the comparative beta-adrenergic receptor binding affinities of levobunolol and other relevant beta-blockers.

CompoundReceptor SubtypeIC50 (nM)Selectivity
Levobunololβ1 (heart)42 ± 15140-fold β2 selective
β2 (lung)0.3 ± 0.2
(l)-Timololβ1 (heart)3.1Non-selective
β2 (lung)2.9 ± 1.5
Levobetaxololβ1 (heart)24.9 ± 1.6193-fold β1 selective
β2 (lung)4810 ± 367

This data is derived from studies on guinea pig heart and lung tissues.

Prodrug Strategies

The design of prodrugs of bunolol has been primarily aimed at enhancing its ocular penetration and prolonging its duration of action. The cornea presents a significant barrier to drug absorption, and strategies to increase the lipophilicity of a drug can improve its transport across the corneal epithelium. Esterification of the hydroxyl group in the propanolamine side chain is a common prodrug approach for beta-blockers. nih.gov

For bunolol, ester prodrugs would be designed to be more lipophilic than the parent compound, facilitating their passage through the cornea. Once in the eye, these ester prodrugs would be hydrolyzed by ocular esterases to release the active bunolol. The rate of hydrolysis is a critical factor in prodrug design; it must be rapid enough to ensure therapeutic concentrations of the active drug are achieved, but not so rapid that the prodrug does not have sufficient time to penetrate the cornea.

While specific studies detailing the synthesis and evaluation of a series of bunolol ester prodrugs are not extensively available in the public domain, the principles of this approach are well-established for other beta-blockers like propranolol. nih.gov For instance, a series of O-acyl propranolol prodrugs demonstrated that increasing the lipophilicity of the ester promoiety can lead to increased bioavailability. nih.gov A similar strategy could be applied to bunolol, with the expectation of improved ocular drug delivery.

The following table outlines hypothetical bunolol ester prodrugs and their expected properties based on general principles of prodrug design.

Prodrug MoietyExpected LipophilicityExpected Rate of HydrolysisPotential Advantage
AcetateModerately IncreasedRapidEnhanced initial corneal penetration
PivalateSignificantly IncreasedSlowerProlonged duration of action
Amino Acid EsterVariableVariablePotential for transporter-mediated uptake

It is important to note that the successful design of a prodrug requires a careful balance of physicochemical properties to achieve the desired pharmacokinetic profile. The ideal prodrug would be chemically stable in the formulation, readily penetrate the cornea, and undergo efficient enzymatic conversion to the active drug in the target ocular tissues.

Q & A

Q. What are the recommended methods for synthesizing Bunolol hydrochloride with high enantiomeric purity?

this compound can be synthesized via chemo-enzymatic approaches to achieve enantiomeric purity. For instance, lipase-mediated kinetic resolution (e.g., using CAL L4777 lipase) enables enantioselective separation of racemic alcohols into (R)-alcohol and (S)-ester intermediates. Subsequent reaction with tert-butylamine yields enantiopure (S)- and (R)-bunolol . The (R)-enantiomer (CAS 27867-05-6) is pharmacologically active and requires stringent chiral chromatography (e.g., HPLC with chiral columns) to confirm purity .

Q. How should researchers characterize the purity and identity of this compound using spectroscopic and chromatographic techniques?

Key methods include:

  • UV Spectroscopy : Aqueous acid solutions exhibit characteristic peaks at 223, 256, and 313 nm .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a methylsilicone column (e.g., HP capillary) with helium carrier gas (2 mL/min) and a temperature gradient of 100°C to 310°C at 30°C/min. Retention index: 2460 .
  • Melting Point Analysis : Pure this compound melts at 209–211°C .
  • Thin-Layer Chromatography (TLC) : A silica gel plate with ethyl acetate/water/acetic acid (10:3:3) can separate related substances, validated against reference standards .

Q. What analytical techniques are suitable for detecting impurities in this compound batches?

  • TLC : Spot 10 µL of sample and reference solutions on silica gel plates; develop with ethyl acetate/water/acetic acid (10:3:3). Impurity spots must not exceed pharmacopeial limits .
  • HPLC : Use reverse-phase C18 columns with UV detection at 220–315 nm. System suitability criteria include resolution >2.0 between Bunolol and its des-methyl analog .

Q. What physicochemical properties are critical for formulation development?

Key properties include:

  • Solubility : Freely soluble in water, methanol; sparingly soluble in chloroform .
  • pKa : 9.4, influencing ionization and bioavailability in physiological pH ranges .
  • LogP : 2.40 (octanol/water), indicating moderate lipophilicity for corneal penetration in ocular formulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in β-adrenergic receptor binding data between enantiomers?

  • Enantiomer-Specific Assays : Compare (R)- and (S)-Bunolol in isolated receptor models (e.g., CHO cells expressing β1/β2-adrenoceptors). Use radioligand binding (e.g., [³H]-CGP 12177) to quantify IC50 values .
  • Molecular Dynamics Simulations : Model interactions between enantiomers and receptor binding pockets to explain affinity differences. Focus on hydrogen bonding with Ser49 and hydrophobic interactions with Phe64 in β-adrenoceptors .

Q. How to design studies assessing the metabolic stability of this compound in hepatic microsomes?

  • In Vitro Incubation : Use human liver microsomes with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) using the substrate depletion method .
  • Metabolite Identification : Employ high-resolution MS (HRMS) to detect phase I metabolites (e.g., hydroxylation at the naphthalenone ring) and phase II glucuronides .

Q. What strategies address contradictory ocular hypotensive efficacy between in vitro and in vivo models?

  • Dose-Response Calibration : Compare in vitro IC50 values (e.g., cAMP inhibition in trabecular meshwork cells) with in vivo intraocular pressure (IOP) reduction in rabbit models. Adjust for species-specific differences in corneal permeability .
  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Correlate aqueous humor concentration-time profiles (via microdialysis) with IOP reduction to validate target engagement .

Q. How to optimize enantioselective synthesis for scalable production of R-Bunolol hydrochloride?

  • Immobilized Enzymes : Use CAL L4777 lipase covalently bonded to epoxy-activated resin for reuse in batch reactions. Optimize reaction conditions (e.g., 35°C, pH 7.5) to achieve >98% enantiomeric excess (ee) .
  • Continuous Flow Systems : Integrate enzymatic resolution with inline chiral separation (e.g., simulated moving bed chromatography) to enhance yield and purity .

Methodological Considerations

  • Data Validation : Cross-validate analytical results (e.g., GC-MS and HPLC) to confirm identity and purity thresholds .
  • Contradiction Analysis : Use Bland-Altman plots to quantify systematic biases between assay platforms (e.g., receptor binding vs. functional cAMP assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.